Thorium nitrate tetrahydrate

Übersicht

Beschreibung

Thorium nitrate tetrahydrate is a chemical compound with the formula Th(NO₃)₄·4H₂O. It is a salt of thorium and nitric acid, and it appears as a colorless crystalline solid. This compound is weakly radioactive due to the presence of thorium, an actinide element. This compound is soluble in water and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thorium nitrate tetrahydrate can be synthesized by reacting thorium(IV) hydroxide with nitric acid. The reaction is as follows: [ \text{Th(OH)}_4 + 4 \text{HNO}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Th(NO}_3\text{)}_4 + 5 \text{H}_2\text{O} ]

Different hydrates of thorium nitrate can be produced by crystallizing the compound under various conditions. The tetrahydrate form is obtained by crystallizing from a stronger nitric acid solution, with concentrations ranging from 4% to 59% .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving thorium-containing ores in nitric acid. The resulting solution is then purified and crystallized to obtain the desired hydrate form. The process involves careful control of temperature and concentration to ensure the formation of the tetrahydrate.

Analyse Chemischer Reaktionen

Types of Reactions: Thorium nitrate tetrahydrate undergoes various chemical reactions, including:

Oxidation: Thorium in the +4 oxidation state is already in its highest oxidation state, so it does not undergo further oxidation.

Reduction: Thorium nitrate can be reduced to thorium dioxide (ThO₂) under certain conditions.

Substitution: The nitrate ions in thorium nitrate can be substituted with other anions in exchange reactions.

Common Reagents and Conditions:

Reduction: Thorium nitrate can be reduced using hydrogen gas at high temperatures to produce thorium dioxide.

Substitution: Reactions with other anions, such as chloride or sulfate, can lead to the formation of thorium chloride or thorium sulfate.

Major Products Formed:

Thorium dioxide (ThO₂): Formed by the reduction of thorium nitrate.

Thorium chloride (ThCl₄): Formed by the substitution of nitrate ions with chloride ions.

Wissenschaftliche Forschungsanwendungen

Nuclear Fuel

Thorium nitrate tetrahydrate is primarily utilized as a precursor for extracting thorium, which is a fertile material in nuclear reactors. Its applications in nuclear technology include:

- Fuel Production : Thorium can be converted into thorium dioxide (ThO₂), which is used in advanced nuclear reactor designs. These reactors are considered safer and produce less long-lived radioactive waste compared to conventional uranium-based reactors .

- Reactor Design : The use of thorium-based fuels is gaining attention for their potential to enhance the sustainability of nuclear energy .

Catalysis

This compound also serves as a catalyst in various chemical reactions:

- Organic Synthesis : It acts as a Lewis acid catalyst, facilitating reactions such as Friedel-Crafts acylation and alkylation, which are crucial in organic chemistry for synthesizing complex molecules .

- Material Synthesis : It is employed in the synthesis of other thorium compounds, which can be used in various industrial applications .

Analytical Chemistry

In analytical laboratories, this compound is used for:

- Reagent Applications : It serves as a reagent for the determination of elements like fluorine through specific analytical techniques.

Case Study 1: Thorium as Nuclear Fuel

A study conducted by the International Atomic Energy Agency (IAEA) highlighted thorium's potential in next-generation nuclear reactors. The research emphasized that thorium-based fuels could significantly reduce the risk of nuclear proliferation and enhance reactor safety due to their lower operating temperatures and higher thermal efficiency .

| Aspect | Details |

|---|---|

| Reactor Type | Advanced Heavy Water Reactor (AHWR) |

| Fuel Type | Thorium-based fuel |

| Safety Features | Lower risk of meltdown |

| Waste Management | Reduced long-lived radioactive waste |

Case Study 2: Catalytic Reactions

Research published in the Journal of the American Chemical Society explored the effectiveness of this compound as a catalyst in organic reactions. The study demonstrated that it could enhance reaction rates and yields compared to traditional catalysts, making it a valuable tool in synthetic chemistry .

| Reaction Type | Yield Improvement (%) | Reaction Conditions |

|---|---|---|

| Friedel-Crafts Acylation | 30% | Room temperature, solvent A |

| Alkylation | 25% | Elevated temperature, solvent B |

Wirkmechanismus

The mechanism of action of thorium nitrate tetrahydrate primarily involves its ability to release thorium ions (Th⁴⁺) in solution. These ions can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The radioactive nature of thorium also contributes to its effects, as it can cause ionization and damage to biological molecules.

Vergleich Mit ähnlichen Verbindungen

Thorium dioxide (ThO₂): A common thorium compound used in nuclear reactors and as a catalyst.

Thorium tetrafluoride (ThF₄): Used in the production of fluoride glasses and as a component in certain nuclear fuels.

Thorium carbonate (Th(CO₃)₂): Used in the preparation of other thorium compounds.

Uniqueness of Thorium Nitrate Tetrahydrate: this compound is unique due to its solubility in water and its ability to form various hydrates. This makes it a versatile compound for use in different chemical reactions and applications. Its weak radioactivity also adds to its uniqueness, providing both challenges and opportunities for its use in scientific research and industry .

Biologische Aktivität

Thorium nitrate tetrahydrate (Th(NO₃)₄·4H₂O) is a compound of thorium that has garnered attention due to its biological activity, particularly its radioactive properties. Understanding the biological effects of this compound is crucial for assessing its safety in various applications, including scientific research and potential medical uses.

- Chemical Formula : Th(NO₃)₄·4H₂O

- Molecular Weight : 552.13 g/mol

- Appearance : White crystalline solid, highly soluble in water.

- Density : Approximately 4.4 g/cm³.

Biological Activity Overview

The biological activity of this compound is primarily linked to its radioactivity and potential toxicological effects. Studies have shown that thorium compounds can accumulate in biological tissues, leading to various health implications.

Thorium emits alpha particles, which can ionize biological tissues upon exposure. This property is exploited in certain medical applications, such as radiotherapy. The compound's chemical reactivity allows it to participate in various biochemical interactions, influencing its biological effects.

Toxicological Profile

The toxicological effects of this compound have been investigated through various studies, primarily focusing on animal models. Key findings include:

- Acute Toxicity : The LD50 (lethal dose for 50% of the population) for mature female rats was reported to be approximately 1220 mg/kg following intraperitoneal injection. Weanling rats exhibited greater resistance with an LD50 between 2000 mg/kg and 2500 mg/kg .

- Chronic Exposure Effects : Long-term dietary exposure to thorium nitrate at concentrations above 1% resulted in moderate to severe growth depression in rats, with notable decreases in red blood cell counts observed at higher concentrations .

- Respiratory Effects : Inhalation studies indicated potential respiratory irritation and damage to organs with prolonged exposure .

Hematological Effects

A study by Hall et al. (1951) observed alterations in erythrocytes and leukocytes in dogs exposed to airborne thorium compounds, including this compound. The study noted decreased red blood cell counts and variations in white blood cell populations following exposure .

Dietary Studies

Downs et al. (1959) conducted experiments on Wistar rats fed diets containing varying concentrations of thorium nitrate. Results indicated significant weight loss and growth depression at high dietary levels (≥2.1% thorium), with no histopathological changes noted at lower concentrations .

Skin and Organ Effects

Research by Tandon et al. (1975) assessed the dermal application of thorium nitrate on animal models, revealing effects on skin integrity and reproductive parameters without systemic toxicity being observed .

Data Table: Summary of Toxicological Findings

| Study Reference | Species | Exposure Method | LD50 (mg/kg) | Observed Effects |

|---|---|---|---|---|

| Hall et al. | Dogs | Airborne exposure | Not specified | Decreased RBC counts |

| Downs et al. | Wistar Rats | Dietary intake | 1220 (mature) | Growth depression, decreased food intake |

| Tandon et al. | Various | Dermal application | Not specified | Skin effects, reproductive toxicity |

Eigenschaften

IUPAC Name |

thorium(4+);tetranitrate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4NO3.4H2O.Th/c4*2-1(3)4;;;;;/h;;;;4*1H2;/q4*-1;;;;;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVIMIAZQDNXID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

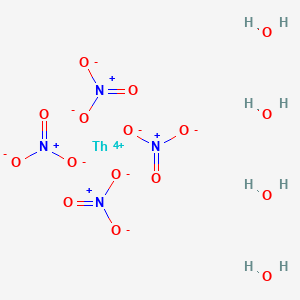

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Th+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N4O16Th | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911509 | |

| Record name | Thorium(4+) nitrate--water (1/4/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13470-07-0, 110140-69-7 | |

| Record name | Thorium nitrate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | thorium, tetraaquatetrakis(nitrato-O,O)-, stereoisomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110140697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thorium(4+) nitrate--water (1/4/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THORIUM NITRATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66RXJ6ZF36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.